molecular formula C10H10BrFO3 B14181075 methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate CAS No. 874336-07-9

methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate

Cat. No.: B14181075
CAS No.: 874336-07-9
M. Wt: 277.09 g/mol
InChI Key: RJCWYKKZQVYFIK-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine and a fluorine atom attached to a phenoxy group, which is further connected to a propanoate moiety. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate typically involves the esterification of (2R)-2-(2-bromo-5-fluorophenoxy)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-(2-chloro-5-fluorophenoxy)propanoate
  • Methyl (2R)-2-(2-bromo-4-fluorophenoxy)propanoate
  • Methyl (2R)-2-(2-bromo-5-chlorophenoxy)propanoate

Uniqueness

Methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate is unique due to the specific positioning of the bromine and fluorine atoms on the phenoxy group. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. The (2R) configuration also contributes to its stereochemical properties, which can influence its interactions with chiral environments in biological systems.

Properties

CAS No.

874336-07-9

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

methyl (2R)-2-(2-bromo-5-fluorophenoxy)propanoate

InChI

InChI=1S/C10H10BrFO3/c1-6(10(13)14-2)15-9-5-7(12)3-4-8(9)11/h3-6H,1-2H3/t6-/m1/s1

InChI Key

RJCWYKKZQVYFIK-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)OC)OC1=C(C=CC(=C1)F)Br

Canonical SMILES

CC(C(=O)OC)OC1=C(C=CC(=C1)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.